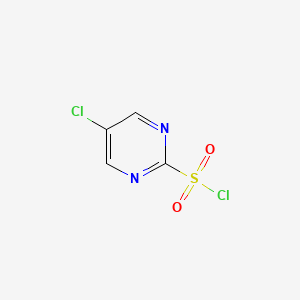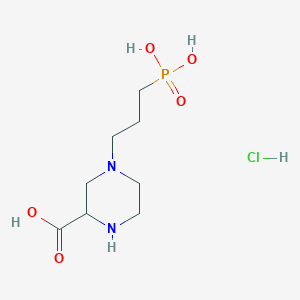
(S)-2-Amino-2-(2-ethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-ethylphenyl)ethanol is an organic compound that belongs to the class of amino alcohols. It features a chiral center, making it an enantiomerically pure compound. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-ethylphenyl group. The compound’s structure allows it to participate in various chemical reactions and makes it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-ethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-acetyl-2-ethylphenylamine with a chiral borane reagent can yield this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethylphenyl ketone or aldehyde.
Reduction: Formation of 2-ethylphenylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-(2-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-ethylphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical interactions. These interactions can influence cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-ethylphenyl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylethanol: Lacks the ethyl group, leading to different chemical and biological properties.
2-Amino-2-(4-ethylphenyl)ethanol: The ethyl group is positioned differently, affecting its reactivity and interactions
Uniqueness
(S)-2-Amino-2-(2-ethylphenyl)ethanol is unique due to its specific chiral configuration and the presence of the 2-ethylphenyl group. This configuration can result in distinct interactions with biological targets and unique chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |
InChI Key |
BBVNQYQLXUWFCM-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](CO)N |
Canonical SMILES |
CCC1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
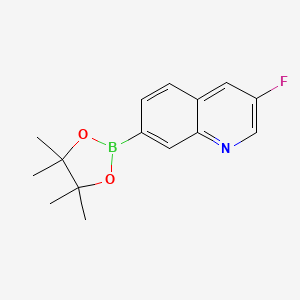

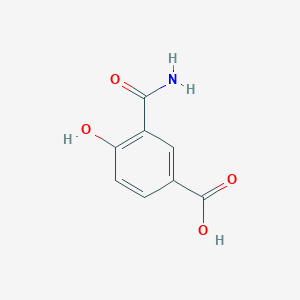
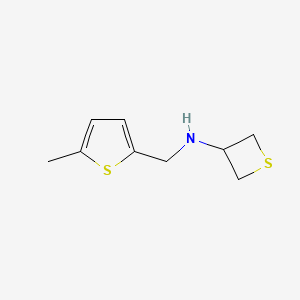

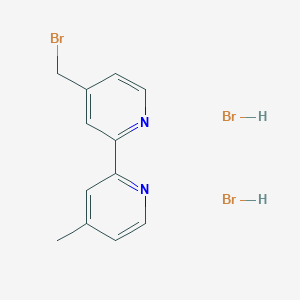
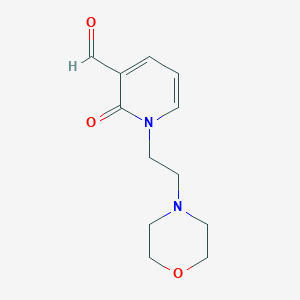
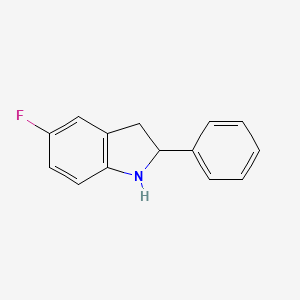
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
